5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride CAS number
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride CAS number
An In-Depth Technical Guide to 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
Introduction: A Versatile Heterocyclic Building Block
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, identified by the CAS Number 51655-71-1 , is a highly reactive chemical intermediate of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2] Its structure combines a stable oxazole core, a phenyl group, and a reactive acyl chloride moiety. This unique combination makes it a valuable synthon for the construction of more complex molecules, particularly in the development of novel therapeutic agents. The oxazole ring system is a well-established pharmacophore found in numerous biologically active compounds, exhibiting properties ranging from antimicrobial to anti-inflammatory activities.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, tailored for professionals in drug development and chemical research.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 51655-71-1 | [1][2][4] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1][2] |
| Molecular Weight | 221.64 g/mol | [1][2] |
| IUPAC Name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |
| MDL Number | MFCD08271880 | [1] |
| InChI Key | RWVAPUPMWDZLGV-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is typically achieved via a two-step process, starting from its corresponding carboxylic acid precursor, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-14-8).[5][6] The choice of this pathway is dictated by the relative stability of the carboxylic acid and the controlled, high-yield conversion to the highly reactive acyl chloride.
Step 1: Synthesis of the Carboxylic Acid Precursor
While various methods exist for constructing the oxazole ring, a common laboratory-scale synthesis for the precursor acid involves the condensation of benzaldehyde oxime with an appropriate β-keto ester, such as ethyl acetoacetate, followed by hydrolysis. This process builds the core heterocyclic structure.
Step 2: Conversion to the Acyl Chloride
The critical step is the conversion of the carboxylic acid to the carbonyl chloride. This is a standard transformation in organic chemistry, most commonly accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Causality of Reagent Choice:
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Thionyl Chloride (SOCl₂): Often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom, followed by elimination of chloride and subsequent intramolecular rearrangement to yield the final product.
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Oxalyl Chloride ((COCl)₂): A milder and often more efficient alternative that can be run at lower temperatures. It requires a catalytic amount of N,N-dimethylformamide (DMF). The mechanism involves the in-situ formation of the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid.
The overall synthetic workflow can be visualized as follows:
Experimental Protocol: Acyl Chloride Formation
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a certified chemical fume hood.
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Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (filled with CaCl₂), add 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq).
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Solvent & Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. Alternatively, use a dry, inert solvent such as dichloromethane (DCM) or toluene, and add thionyl chloride (1.5-2.0 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) if desired.
-
Reaction: Gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude product is often a solid.
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Purification: The resulting crude 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride can be purified by recrystallization from a dry, non-protic solvent (e.g., hexanes) or used directly in the next step, as it is highly sensitive to moisture.
Reactivity, Applications, and Drug Development Potential
The utility of this compound stems directly from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity makes it an ideal building block for introducing the 5-methyl-2-phenyl-oxazole moiety into larger, more complex structures.
Key Applications:
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Amide Synthesis: Reaction with primary or secondary amines yields corresponding amides. This is one of the most common and important reactions in drug discovery, as the amide bond is a cornerstone of peptide and protein structures.
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Ester Synthesis: Reaction with alcohols or phenols produces esters, which are also prevalent in pharmaceuticals and can act as prodrugs.
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Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings to form ketones, further expanding its synthetic utility.
The oxazole core is thermally stable and generally resistant to acids, though less so to oxidation.[7] This stability allows the acyl chloride to react selectively without degradation of the heterocyclic ring. Its role as a synthetic intermediate is particularly relevant in the development of compounds targeting carbonic anhydrase or for creating new antimicrobial agents.[3][8]
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents specific hazards that require stringent safety protocols.
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Hazards: It is classified as an irritant and is corrosive.[1][4] Contact with moisture (e.g., in the air or on skin) will cause it to hydrolyze back to the corresponding carboxylic acid and hydrochloric acid (HCl), leading to severe skin burns and eye damage.[9][10] Inhalation of dust or fumes is also harmful.
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Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat, is mandatory.[10]
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Storage: The compound is moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[11] A cool, dry, and well-ventilated location designated for corrosive materials is appropriate.[10][11]
Conclusion
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is more than just a chemical with a CAS number; it is a key enabler for innovation in pharmaceutical and materials science. Its well-defined reactivity, coupled with the inherent biological relevance of the oxazole scaffold, ensures its continued importance as a building block for creating novel molecules with tailored functions. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its synthetic potential safely and effectively.
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